2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
This compound is a triazolopyridazine derivative featuring a sulfur-linked ethanone group and a 4-phenylpiperazine moiety. Its structural complexity arises from the fusion of a triazole ring with a pyridazine core, substituted at the 6-position with a 3-methoxyphenyl group and at the 3-position with a thioether.
Properties
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-32-20-9-5-6-18(16-20)21-10-11-22-25-26-24(30(22)27-21)33-17-23(31)29-14-12-28(13-15-29)19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXIEZRIHPVMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel triazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its synthesis, pharmacological evaluation, and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight : 368.46 g/mol
- CAS Number : [Not available in the sources]
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The triazolo-pyridazine moiety is formed through cyclization reactions involving appropriate aromatic amines and thioketones.
In Vitro Studies
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the cytotoxicity results against selected cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | c-Met Kinase Inhibition |
| MCF-7 | 1.23 ± 0.18 | Apoptosis Induction |
| HeLa | 2.73 ± 0.33 | Cell Cycle Arrest (G0/G1 Phase) |
These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anti-cancer agent .
The compound's mechanism involves:
- Inhibition of c-Met Kinase : This receptor tyrosine kinase is often overexpressed in various cancers. The compound's IC50 value against c-Met was found to be comparable to that of Foretinib, a known inhibitor .
- Induction of Apoptosis : The acridine orange staining indicated that treatment with this compound led to late apoptosis in A549 cells.
- Cell Cycle Arrest : Flow cytometry analysis confirmed that the compound causes G0/G1 phase arrest in A549 cells, which is critical for inhibiting cancer cell proliferation .
Case Studies and Research Findings
Several research studies have highlighted the efficacy of triazolo-pyridazine derivatives similar to this compound. For instance:
- Study on Triazolo-Pyrimidine Derivatives :
-
Mechanistic Studies :
- Investigations into apoptosis pathways revealed that these compounds could activate caspases involved in programmed cell death, further supporting their role as anti-cancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues differ in substituent placement, heterocyclic core, or linker groups. Below is a comparative analysis based on synthetic routes, physicochemical properties, and biological activities.
Key Observations
Core Heterocycle Impact: Triazolo[4,3-b]pyridazine derivatives (e.g., AZD5153 and the target compound) exhibit enhanced binding to bromodomains (BET proteins) due to planar aromatic cores, whereas saturated triazolo[1,2-a]pyridazines () may lose this activity .
Substituent Effects :
- The 3-methoxyphenyl group in the target compound may enhance solubility and metabolic stability compared to 4-fluorophenyl () .
- Piperazine vs. piperidyl substituents: Piperazine’s basic nitrogen improves blood-brain barrier penetration, while piperidyl (AZD5153) favors tissue-specific distribution .
Linker Groups :
- Thioether linkers (target compound) confer resistance to hydrolysis compared to ethers (), improving pharmacokinetic stability .
Toxicity Profiles :
- Ethylamine derivatives () show acute toxicity (oral LD₅₀ = 300 mg/kg), whereas piperazine-containing analogues (target compound) may exhibit lower toxicity due to metabolic detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
